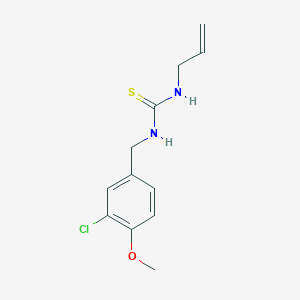

N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea

Description

N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea is a thiourea derivative characterized by an allyl group (CH₂CHCH₂) attached to one nitrogen atom and a 3-chloro-4-methoxybenzyl group attached to the other. The chloro and methoxy substituents on the benzyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. Thiourea derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

IUPAC Name |

1-[(3-chloro-4-methoxyphenyl)methyl]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2OS/c1-3-6-14-12(17)15-8-9-4-5-11(16-2)10(13)7-9/h3-5,7H,1,6,8H2,2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMWWEMIXPTTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=S)NCC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-chloro-4-methoxybenzylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

N-Allyl-N'-(4-chlorophenyl)thiourea

- Substituents : 4-chlorophenyl group (electron-withdrawing) vs. 3-chloro-4-methoxybenzyl (mixed electronic effects: chloro withdraws electrons, methoxy donates).

- Molecular Weight : 226.73 g/mol , compared to ~300 g/mol (estimated) for the target compound.

- The para-chloro substituent may enhance lipophilicity but lacks the steric bulk of the benzyl group in the target compound.

N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea

- Substituents : Ethoxy (bulkier than methoxy) and benzoyl (electron-withdrawing) groups.

- Configuration : Adopts a trans-cis conformation, common in benzoylthioureas, which influences hydrogen-bonding and crystal packing .

- The benzoyl moiety enhances rigidity, contrasting with the flexible benzyl group in the target compound.

N-(3-chloro-4-methylphenyl)-N'-(2-methylbenzoyl)thiourea

- Substituents : Methyl groups (electron-donating) instead of methoxy and chloro.

- Molecular Weight : 318.82 g/mol .

- Impact : Methyl groups increase hydrophobicity but lack the hydrogen-bonding capability of methoxy. This may reduce interactions with polar biological targets compared to the target compound.

Crystallographic and Conformational Analysis

- Target Compound : The benzyl group’s flexibility may allow adaptive binding to proteins, whereas rigid benzoyl derivatives (e.g., ) adopt fixed conformations.

- Benzoylthioureas : Exhibit planar thiourea cores with dihedral angles influenced by substituents. For example, N-(2-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea has a dihedral angle of 12.5° between aryl rings , which could differ in the target compound due to the benzyl group.

Tabulated Comparison of Key Derivatives

Biological Activity

N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea is a derivative of thiourea, a compound class known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific thiourea derivative, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzyl isothiocyanate with allylamine. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure through spectral data analysis.

Biological Activity Overview

The biological activity of thiourea derivatives is influenced by their structural characteristics. The presence of functional groups such as C=S and NH can enhance their interaction with biological targets. The following sections detail specific activities observed for this compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 1000 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This activity is attributed to the compound's ability to disrupt bacterial membranes through interactions with phospholipid bilayers.

Anticancer Activity

Research has shown that thiourea derivatives can exhibit anticancer properties. In studies involving cell lines such as MCF-7 (breast cancer), this compound displayed an IC50 value of approximately 225 µM, indicating moderate efficacy in inhibiting cell proliferation . The compound was found to induce apoptosis in treated cells, as evidenced by increased levels of lactate dehydrogenase (LDH) and alterations in cell cycle progression, particularly an accumulation in the S phase .

Anti-inflammatory Activity

Thiourea derivatives are also recognized for their anti-inflammatory effects. In assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, this compound exhibited promising results, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited the growth of MRSA and E. coli at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with this compound led to significant reductions in MCF-7 cell viability, with associated increases in apoptotic markers. This indicates a mechanism involving both direct cytotoxicity and modulation of cell survival pathways .

- Inflammation Models : In vivo models showed that administration of this compound reduced inflammation markers in tissues subjected to inflammatory stimuli, supporting its role as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating key signaling molecules involved in cell survival.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokine production, it may alleviate symptoms associated with chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.